molecular formula C24H22F2N2O4 B385155 N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide CAS No. 618860-99-4

N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide

Cat. No. B385155
CAS RN: 618860-99-4
M. Wt: 440.4g/mol
InChI Key: LJZNQWIOJCJTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the family of curcuminoids, which are derived from the turmeric plant. It has been found to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide is complex and involves multiple pathways. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and detoxification proteins. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects
N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been found to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has also been found to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various proteins involved in cell proliferation and survival. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic applications in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide is its potent anti-inflammatory, anti-cancer, and anti-oxidant properties, which make it a promising therapeutic agent for various diseases. Additionally, N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been found to possess low toxicity and high bioavailability, which make it an attractive candidate for drug development. However, one of the limitations of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide is its poor solubility in water, which may limit its clinical application.

Future Directions

For N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide research include the development of novel formulations to improve its solubility and bioavailability, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide may have potential applications in combination therapy with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with N-(3-ethoxy-4-methoxyphenyl) ethylenediamine in the presence of triethylamine. The resulting intermediate is then treated with 2-fluoro-4-nitrobenzoic acid and sodium borohydride to yield N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide. The purity of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide can be enhanced through recrystallization in ethanol.

Scientific Research Applications

N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O4/c1-3-32-21-14-15(12-13-20(21)31-2)22(27-23(29)16-8-4-6-10-18(16)25)28-24(30)17-9-5-7-11-19(17)26/h4-14,22H,3H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZNQWIOJCJTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide

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